

An In-depth Technical Guide to 1,3-Diethyl-2-iodobenzene

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Compound of Interest

Compound Name: 1,3-Diethyl-2-iodobenzene

CAS No.: 92015-10-6

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthetic Utility of Sterically Encumbered Aryl Iodides

This technical guide delves into the synthesis, properties, and synthetic applications of **1,3-diethyl-2-iodobenzene**, a sterically hindered aryl iodide. While specific literature on this exact molecule is sparse, its structural motifs—a reactive iodine atom positioned between two ethyl groups on an aromatic ring—place it at the intersection of several key areas in modern organic synthesis. This guide aims to provide a comprehensive and practical framework for researchers by drawing upon established principles of aromatic functionalization and palladium-catalyzed cross-coupling reactions, offering field-proven insights into handling and leveraging such a valuable, albeit challenging, synthetic intermediate.

The core utility of aryl iodides lies in their exceptional reactivity as electrophilic partners in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those

catalyzed by palladium complexes.^{[1][2]} The C-I bond, being the weakest among the carbon-halogen series, is particularly susceptible to oxidative addition to a low-valent metal center, which is the seminal step in catalytic cycles like those of the Suzuki-Miyaura, Heck, and Sonogashira reactions. However, the presence of ortho-substituents, such as the two ethyl groups in **1,3-diethyl-2-iodobenzene**, introduces significant steric hindrance. This encumbrance can dramatically influence the kinetics and success of these transformations, demanding a nuanced approach to catalyst and reaction condition selection.

This document will therefore not only provide a robust (proposed) protocol for the synthesis and characterization of **1,3-diethyl-2-iodobenzene** but will also critically examine its reactivity profile, offering expert guidance on overcoming the challenges posed by steric hindrance in its application as a building block for complex molecules in drug discovery and materials science.

Section 1: Physicochemical Properties and Safety

Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

Key Identifiers and Properties

The following table summarizes the known and computed properties of **1,3-diethyl-2-iodobenzene**. Experimental data for this specific compound is not widely available; therefore, some properties are based on computational predictions and comparison with analogous structures.

Property	Value	Source
CAS Number	92015-10-6	[1]
Molecular Formula	C ₁₀ H ₁₃ I	PubChem[1]
Molecular Weight	260.11 g/mol	PubChem[1]
IUPAC Name	1,3-diethyl-2-iodobenzene	PubChem[1]
Appearance	Colorless to yellowish liquid (Predicted)	General knowledge
Boiling Point	Not available (Predicted to be >200 °C)	
Melting Point	Not available	
Kovats Retention Index	1433 (Semi-standard non-polar)	PubChem[1]

Safety and Handling

1,3-Diethyl-2-iodobenzene is classified with several hazards that necessitate careful handling in a laboratory setting.

GHS Hazard Statements:[1]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H412: Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

- Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat and open flames.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

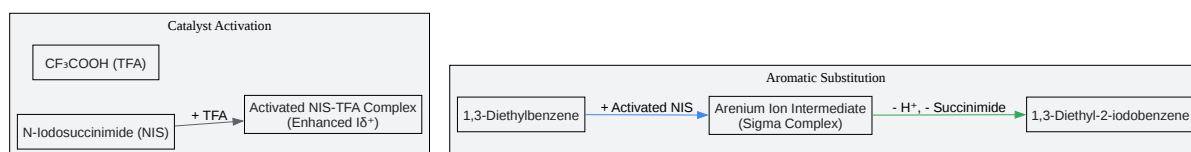
Section 2: Synthesis of 1,3-Diethyl-2-iodobenzene

The most logical and direct synthetic route to **1,3-diethyl-2-iodobenzene** is the electrophilic aromatic substitution of the readily available starting material, 1,3-diethylbenzene. The two ethyl groups are ortho, para-directing and activating; however, the position between them (C2) is the most sterically hindered. Despite this, the electronic activation from both flanking alkyl groups makes this position a viable, albeit challenging, target for iodination.

Mechanistic Rationale for Direct Iodination

Direct iodination of arenes with molecular iodine (I_2) is a slow process due to the low electrophilicity of iodine. Therefore, an activating agent or an oxidant is required to generate a more potent electrophilic iodine species, often conceptualized as "I⁺". Several methods are available for the iodination of activated aromatic rings.[3] For sterically hindered and electron-rich substrates like 1,3-diethylbenzene, N-Iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA), is a highly effective system.[4]

The mechanism proceeds via protonation of NIS by TFA, which enhances the electrophilicity of the iodine atom. The electron-rich aromatic ring of 1,3-diethylbenzene then acts as a nucleophile, attacking the iodine of the activated NIS-TFA complex. The C2 position, being activated by both ethyl groups, is the primary site of attack, despite the steric hindrance. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final product, **1,3-diethyl-2-iodobenzene**.



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Caption: Mechanism of direct iodination of 1,3-diethylbenzene using NIS and TFA.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the iodination of activated and sterically hindered arenes.[4]

Materials:

- 1,3-Diethylbenzene ($\text{C}_{10}\text{H}_{14}$, MW: 134.22 g/mol)
- N-Iodosuccinimide (NIS, $\text{C}_4\text{H}_4\text{INO}_2$, MW: 224.99 g/mol)
- Trifluoroacetic acid (TFA, $\text{C}_2\text{HF}_3\text{O}_2$, MW: 114.02 g/mol)
- Dichloromethane (DCM, CH_2Cl_2)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-diethylbenzene (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M).

- **Reagent Addition:** Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add N-Iodosuccinimide (1.1 eq.) in one portion.
- **Catalyst Addition:** Slowly add trifluoroacetic acid (0.2 eq.) dropwise via syringe. The reaction mixture may change color.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Workup:**
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine/NIS. Stir until the organic layer becomes colorless.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize TFA), and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude oil by flash column chromatography on silica gel, eluting with a non-polar solvent such as hexanes, to afford pure **1,3-diethyl-2-iodobenzene**.

Self-Validation: The purity of the final product should be assessed by ^1H NMR, ^{13}C NMR, and GC-MS. The disappearance of the singlet corresponding to the C2 proton of 1,3-diethylbenzene in the ^1H NMR spectrum is a key indicator of successful iodination at the desired position.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra for **1,3-diethyl-2-iodobenzene** are not readily available in public databases, its ^1H and ^{13}C NMR spectra can be reliably predicted based on the analysis of its

precursor, 1,3-diethylbenzene, and the known effects of iodine substitution on aromatic chemical shifts.

Compound	¹ H NMR Data (Predicted for C ₁₀ H ₁₃ I in CDCl ₃)	¹³ C NMR Data (Predicted for C ₁₀ H ₁₃ I in CDCl ₃)
1,3-Diethyl-2-iodobenzene	~7.2-7.0 ppm (m, 3H, Ar-H), ~2.8 ppm (q, 4H, -CH ₂ -), ~1.2 ppm (t, 6H, -CH ₃)	~148 ppm (C-Et), ~128 ppm (Ar-CH), ~126 ppm (Ar-CH), ~105 ppm (C-I), ~35 ppm (-CH ₂ -), ~15 ppm (-CH ₃)
1,3-Diethylbenzene (for comparison)	~7.2 ppm (t, 1H), ~7.0 ppm (d, 2H), ~6.9 ppm (s, 1H), 2.65 ppm (q, 4H), 1.25 ppm (t, 6H)	~144 ppm, ~128 ppm, ~126 ppm, ~125 ppm, ~29 ppm, ~16 ppm

The key diagnostic feature in the ¹³C NMR spectrum is the C-I carbon, which is expected to appear at a significantly upfield chemical shift (around 105 ppm) due to the heavy atom effect of iodine.

Section 4: Applications in Palladium-Catalyzed Cross-Coupling Reactions

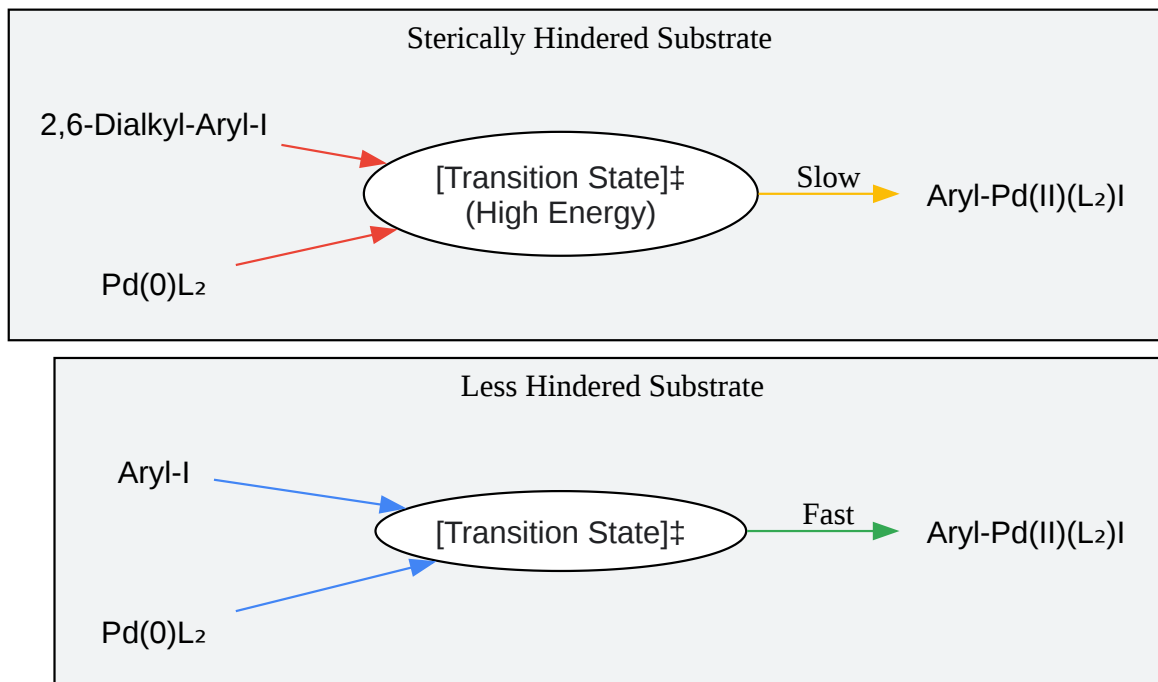
The primary synthetic value of **1,3-diethyl-2-iodobenzene** lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The steric hindrance imposed by the ortho-ethyl groups presents a significant challenge that must be addressed through careful selection of the catalytic system.

The Challenge of Steric Hindrance

The initial, and often rate-determining, step in many cross-coupling cycles is the oxidative addition of the aryl halide to a Pd(0) species.[2] Steric bulk adjacent to the C-I bond can impede the approach of the bulky phosphine-ligated palladium catalyst, thereby slowing down or even inhibiting this crucial step.

To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are often required. These ligands promote the formation of highly reactive, low-coordinate L-Pd(0) species that are less sterically demanding and more readily undergo oxidative addition.

Furthermore, these ligands can accelerate the subsequent reductive elimination step, which can also be slowed by steric congestion in the resulting diorganopalladium(II) intermediate.



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Caption: Steric hindrance raises the energy of the oxidative addition transition state.

Protocol for a Suzuki-Miyaura Coupling Reaction (Hypothetical Application)

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. For a sterically hindered substrate like **1,3-diethyl-2-iodobenzene**, a catalyst system known for its high activity with challenging substrates is proposed.^[5]

Reaction: Coupling of **1,3-diethyl-2-iodobenzene** with 4-methoxyphenylboronic acid.

Materials:

- **1,3-Diethyl-2-iodobenzene** (1.0 eq.)

- 4-Methoxyphenylboronic acid (1.5 eq.)
- Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 eq.)
- Potassium phosphate (K₃PO₄, 3.0 eq.)
- Toluene
- Water

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk tube, add **1,3-diethyl-2-iodobenzene** (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), potassium phosphate (3.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
- **Solvent Addition:** Evacuate and backfill the tube with an inert gas (argon) three times. Add degassed toluene and degassed water (typically in a 10:1 ratio).
- **Reaction:** Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction may require 12-24 hours to reach completion due to the sterically hindered substrate.
- **Workup:**
 - Cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash with water and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the residue by flash column chromatography on silica gel to yield the biaryl product.

Causality of Choices:

- Ligand (SPhos): SPhos is a bulky, electron-rich Buchwald-type phosphine ligand. Its steric bulk facilitates the formation of the active monoligated Pd(0) species, while its electron-donating nature enhances the rate of oxidative addition.[5]
- Base (K_3PO_4): Potassium phosphate is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.
- Solvent System (Toluene/Water): This biphasic system is common for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.

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